molecular formula C15H14N2O3 B5126682 2,5-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-3-furamide

2,5-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-3-furamide

Cat. No. B5126682
M. Wt: 270.28 g/mol
InChI Key: UMXKOJZJXDDGPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furamide compounds involves strategic chemical reactions, including the reaction of furan-3-carbonyl chloride with aromatic amines in the presence of triethylamine, indicating a methodology that might be applicable to our compound of interest (Matiichuk et al., 2020). Another relevant synthesis approach involves palladium-catalyzed cyclization, as demonstrated in the creation of 5-methylfuro[3,2-c]quinolin-4(5H)-one from N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006).

Molecular Structure Analysis

Studies on antipyrine-like derivatives, including X-ray structure characterization and Hirshfeld surface analysis, provide insights into the molecular structure of similar compounds. These analyses help in understanding the intermolecular interactions, such as hydrogen bonds and π-π interactions, that could also be relevant to our compound (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical properties of related furamide compounds, including their reactivity and interaction with other chemical entities, have been explored through various synthetic methods. For example, the enzymatic synthesis of furandicarboxylic acid-based polyamides highlights the reactivity of furan derivatives under specific conditions (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to 2,5-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-3-furamide, such as melting points, solubility, and crystalline structure, can be inferred from studies on related chemicals. For instance, the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide provides valuable information on the solid-state properties of furamide derivatives (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be studied through the synthesis and characterization of related compounds. The synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide showcases the complexity and versatility of furamide chemistry (Chen et al., 2012).

properties

IUPAC Name

2,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-8-5-12(9(2)20-8)15(19)16-11-3-4-13-10(6-11)7-14(18)17-13/h3-6H,7H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKOJZJXDDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-oxoindolin-5-yl)furan-3-carboxamide

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